molecular formula C15H17Cl2NO B5879911 1-[3-(3,4-dichlorophenyl)acryloyl]azepane

1-[3-(3,4-dichlorophenyl)acryloyl]azepane

Cat. No. B5879911
M. Wt: 298.2 g/mol
InChI Key: GECXZZJAAZKWSN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dichlorophenyl)acryloyl]azepane, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. DAAO inhibitor has shown promising results in various scientific studies, making it a potential candidate for therapeutic applications.

Mechanism of Action

1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor works by inhibiting the activity of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane, which is responsible for the degradation of D-amino acids. D-amino acids are essential modulators of neurotransmission and have been implicated in various neurological disorders. By inhibiting 1-[3-(3,4-dichlorophenyl)acryloyl]azepane, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor increases the levels of D-amino acids, which can modulate neurotransmission and protect against neurodegeneration.
Biochemical and Physiological Effects:
1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has been shown to have various biochemical and physiological effects. It can increase the levels of D-serine, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor can also reduce the levels of hydrogen peroxide, a reactive oxygen species that can cause oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane, which makes it an ideal tool for studying the role of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane in various physiological and pathological conditions. However, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has some limitations, such as its low solubility in water and limited stability in solution.

Future Directions

There are several future directions for the research on 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor. One of the potential applications of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor is for the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Moreover, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor can be used as a tool for studying the role of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane in various physiological and pathological conditions. Future studies can focus on developing more potent and selective 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitors, improving the pharmacokinetic properties of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor, and exploring its therapeutic potential in various animal models of neurological disorders.
Conclusion:
In conclusion, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its inhibition of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane activity can increase the levels of D-amino acids, which can modulate neurotransmission and protect against neurodegeneration. Future research can focus on developing more potent and selective 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitors and exploring its therapeutic potential in various animal models of neurological disorders.

Synthesis Methods

The synthesis of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor involves the condensation reaction between 3-(3,4-dichlorophenyl)acrylic acid and azepan-1-amine. The reaction is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a base, such as triethylamine (TEA). The reaction yields a white solid, which is purified by recrystallization to obtain the final product.

Scientific Research Applications

1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Moreover, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has been found to reduce the levels of toxic metabolites in the brain, which can cause oxidative stress and neuroinflammation.

properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO/c16-13-7-5-12(11-14(13)17)6-8-15(19)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECXZZJAAZKWSN-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one

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